Ethylenediaminetetraacetic-d12 acid

Descripción

Foundational Concepts of Stable Isotope Labeling in Contemporary Chemical Research

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. wikipedia.orgmetsol.com Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com These isotopes are chemically identical to their more abundant counterparts but possess a greater mass due to extra neutrons in the nucleus. metsol.com This mass difference allows scientists to track the movement and transformation of the labeled molecules through complex chemical reactions or biological pathways without altering the molecule's fundamental chemical properties. metsol.com

The process involves introducing these isotopes into molecules, which can then be used as tracers. wikipedia.orgcreative-proteomics.com These labeled compounds can be detected and differentiated from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This enables precise measurement and tracking, providing insights into reaction mechanisms, metabolic fluxes, and the fate of compounds in various systems. wikipedia.orgsymeres.com The applications of stable isotope labeling are extensive, spanning fields like drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, proteomics, and metabolomics. symeres.com

Significance of Deuterated Analogs in Advancing Precision Analytical Chemistry and Biochemistry

Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium, are particularly significant in analytical chemistry and biochemistry. clearsynth.comcymitquimica.com Deuterium labeling is a key strategy for creating internal standards for quantitative analysis, especially in mass spectrometry. clearsynth.com Because deuterated standards are chemically identical to the analyte (the substance being measured) but have a different mass, they can be added to a sample in a known quantity. clearsynth.com They experience the same sample preparation and analysis conditions, including any loss or variation, as the analyte. clearsynth.com By comparing the instrument's response to the deuterated standard with the response to the unlabeled analyte, researchers can achieve highly accurate and precise quantification, compensating for matrix effects and variations in instrument performance. clearsynth.comresearchgate.net

In biochemistry, deuterated compounds are used to study metabolic pathways and the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially leading to slower reaction rates. symeres.comzeochem.com This effect can provide valuable information about the mechanisms of enzyme-catalyzed reactions and drug metabolism. symeres.comnih.gov The use of deuterated analogs has been instrumental in improving the accuracy of measurements of drug metabolites in biological samples and monitoring pollutants in environmental studies. clearsynth.comnih.gov

Overview of Ethylenediaminetetraacetic-d12 Acid as a Specialized Isotopic Tracer and Research Tool

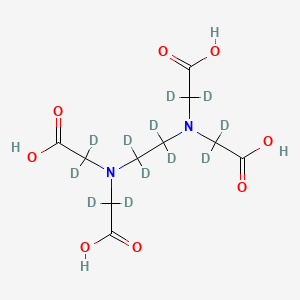

This compound (EDTA-d12) is the deuterium-labeled version of Ethylenediaminetetraacetic acid (EDTA). medchemexpress.com In EDTA-d12, twelve hydrogen atoms have been replaced with deuterium isotopes. sigmaaldrich.com EDTA is a well-known chelating agent, meaning it can form stable, water-soluble complexes with metal ions, particularly divalent and trivalent cations like calcium (Ca²⁺), iron (Fe³⁺), and magnesium (Mg²⁺). wikipedia.orgmedchemexpress.comchemicalbook.com This property makes unlabeled EDTA widely used in various industrial, medical, and research applications, from preventing discoloration in products to acting as an anticoagulant in blood samples. wikipedia.orgchemicalbook.comanalytice.com

As a specialized isotopic tracer, EDTA-d12 serves primarily as an internal standard for the quantitative analysis of EDTA in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). medchemexpress.commedchemexpress.com Its use allows for highly accurate measurement of EDTA levels in environmental samples, such as soil and water, where EDTA is a concern due to its persistence and ability to mobilize heavy metals. analytice.comresearchgate.net Furthermore, EDTA-d12 is a valuable tool in biomedical and biochemical research for studies involving metal chelation, allowing for precise tracking and quantification of the chelating agent itself. medchemexpress.comwikipedia.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583949 | |

| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203806-08-0 | |

| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203806-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Fidelity in Ethylenediaminetetraacetic D12 Acid Production

Principles of Deuterium (B1214612) Incorporation into Organic Molecules for Research Applications

The introduction of deuterium into organic molecules is a cornerstone of modern chemical and biomedical research. acs.orgresearchgate.net Deuterated compounds serve as crucial internal standards for quantification, can be used to probe reaction mechanisms, and may even exhibit altered metabolic profiles, a concept known as the "deuterium switch." acs.orgresearchgate.net The fundamental approaches for deuterium incorporation can be broadly categorized into exchange reactions and direct deuteration strategies.

Hydrogen-Deuterium Exchange Reactions for Targeted Isotopic Labeling

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is particularly applicable to labile protons, such as those on hydroxyl or amine groups, which can readily exchange with a deuterium source like deuterium oxide (D₂O) without the need for a catalyst. wikipedia.org For less reactive C-H bonds, catalysts such as metals (e.g., iridium, palladium, rhodium, ruthenium), acids, or bases are often employed to facilitate the exchange, sometimes requiring elevated temperatures and pressures. wikipedia.orgsnnu.edu.cn The efficiency of H-D exchange provides a pathway to selectively introduce deuterium into specific positions within a molecule, offering insights into protein structure and folding dynamics. wikipedia.orgthermofisher.com

Direct Deuteration Strategies for Comprehensive Isotopic Substitution

Direct deuteration aims for a more extensive or complete replacement of hydrogen with deuterium. This can be achieved through various synthetic methods where deuterated reagents are used from the outset. For instance, the reduction of unsaturated bonds using deuterium gas (D₂) is a common method for introducing deuterium atoms. researchgate.net Other strategies involve using deuterated solvents, such as DMSO-d₆, which can act as the deuterium source in base-promoted reactions. acs.org These methods are vital for creating highly deuterated molecules, which are often desired in mass spectrometry to clearly distinguish the labeled compound from its natural abundance counterparts. nih.gov

Synthetic Routes for Ethylenediaminetetraacetic Acid and its Deuterated Variants

The production of EDTA and its deuterated analogue involves both large-scale industrial processes and more specialized laboratory-scale syntheses.

Historical and Contemporary Industrial Chemical Synthesis Approaches

The first synthesis of EDTA was reported in 1935 by Ferdinand Münz, who prepared it from ethylenediamine (B42938) and chloroacetic acid. wikipedia.orgumcs.pl However, this method resulted in contamination with sodium chloride. umcs.plbris.ac.uk

Today, the primary industrial synthesis of EDTA is the one-step alkaline cyanomethylation of ethylenediamine using formaldehyde (B43269) and a cyanide source like sodium cyanide. wikipedia.orgbris.ac.ukscribd.comecoinvent.org This process yields the tetrasodium (B8768297) salt of EDTA (Na₄EDTA), which can then be acidified to produce the acid form. bris.ac.uk A significant drawback of this method is the contamination with nitrilotriacetic acid (NTA). bris.ac.ukscribd.com

A two-step process, known as the Singer synthesis, allows for the production of a much purer form of EDTA. umcs.plbris.ac.ukscribd.com This method separates the cyanomethylation step from the hydrolysis step, minimizing the formation of impurities. umcs.pl

Comparison of Industrial EDTA Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Single-Step Synthesis | Reaction of ethylenediamine, formaldehyde, and sodium cyanide. bris.ac.ukscribd.com | Major commercial method, fewer steps. bris.ac.ukscribd.com | Product is contaminated with NTA. bris.ac.ukscribd.com |

| Two-Step Singer Synthesis | Separation of cyanomethylation and hydrolysis steps. umcs.plscribd.com | Produces a very pure form of EDTA salt. bris.ac.ukscribd.com | More complex process. |

| Historical Munz Synthesis | Reaction of ethylenediamine with chloroacetic acid and NaOH. wikipedia.orgbris.ac.uk | Historically significant. | Product contaminated with NaCl; no longer used commercially. bris.ac.uk |

Specialized Protocols for the Synthesis of Deuterated Ethylenediaminetetraacetic Acid

The synthesis of Ethylenediaminetetraacetic-d12 acid typically involves adapting established EDTA synthesis routes by substituting standard reagents with their deuterated counterparts. A common strategy would be to utilize deuterated starting materials. For example, a synthetic approach could involve the reaction of ethylenediamine with deuterated chloroacetic acid (chloroacetic acid-d₂) in the presence of a base. Another approach could utilize paraformaldehyde-d₂ and a cyanide source.

One plausible synthetic route to achieve high isotopic enrichment would be the exhaustive hydrogen-deuterium exchange at the carbon atoms adjacent to the carboxylic acid groups and the nitrogen atoms under basic conditions using D₂O. This would be followed by careful purification to isolate the desired EDTA-d12. The specific conditions, such as temperature, reaction time, and the nature of the base, would need to be optimized to maximize deuterium incorporation.

Analytical Verification of Isotopic Purity and Enrichment in Synthesized Batches

Ensuring the isotopic purity and the degree of deuterium enrichment is critical for the application of EDTA-d12. rsc.org Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule, HR-MS can distinguish between molecules containing different numbers of deuterium atoms (isotopologues). nih.govresearchgate.net The relative abundance of these isotopologue ions allows for the calculation of the isotopic purity. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) can further enhance this analysis by separating the deuterated compound from any non-deuterated impurities before mass analysis. almacgroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. While proton NMR (¹H NMR) is used to determine the structure of organic compounds, its utility in analyzing highly deuterated compounds is limited due to the low intensity of residual proton signals. sigmaaldrich.com In these cases, Deuterium NMR (²H NMR) is a more suitable technique. sigmaaldrich.comwikipedia.org ²H NMR directly observes the deuterium nuclei, providing information about the location and extent of deuteration. wikipedia.org The use of deuterated solvents is standard in ¹H NMR to avoid interference from the solvent, but in ²H NMR, non-deuterated solvents are used. sigmaaldrich.comtutorchase.comtcichemicals.comstudymind.co.uk

Analytical Techniques for Isotopic Purity Verification

| Technique | Principle | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Measures the precise mass-to-charge ratio of ions. nih.gov | Determines isotopic enrichment by quantifying the relative abundance of different isotopologues. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture before mass analysis. almacgroup.com | Removes interferences and allows for simultaneous purity analysis and identification of impurities. almacgroup.com |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Detects the resonance of deuterium nuclei in a magnetic field. wikipedia.org | Confirms the positions of deuterium atoms and provides information on the degree of deuteration. wikipedia.org |

Advanced Analytical Applications of Ethylenediaminetetraacetic D12 Acid As a Research Standard

Role as a Deuterated Internal Standard in Quantitative Analytical Chemistry

The use of stable isotope-labeled internal standards, such as EDTA-d12, is a cornerstone of modern quantitative analysis, particularly in techniques like mass spectrometry. These standards are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution. This mass difference allows the standard to be distinguished from the analyte by the mass spectrometer, while its similar chemical behavior ensures it experiences the same analytical variations.

The quantification of analytes in complex matrices like blood, urine, wastewater, and food samples is fraught with challenges that can compromise the accuracy and precision of measurements. nih.govnih.gov The presence of numerous other components can interfere with the analytical signal of the target analyte. researchgate.net By adding a known amount of EDTA-d12 to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation, extraction, or analysis is mirrored by a proportional loss of the internal standard. This allows for a ratiometric measurement, where the ratio of the analyte signal to the internal standard signal is used for quantification, thereby correcting for these variations and significantly improving the accuracy and precision of the results. For instance, in the analysis of dried bloodstains, the use of an internal standard is crucial for obtaining reliable quantitative data. oup.com

Matrix effects are a significant hurdle in liquid chromatography-mass spectrometry (LC-MS) and can lead to either suppression or enhancement of the analyte's ionization, resulting in inaccurate quantification. researchgate.netchromatographyonline.comnih.gov These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization process in the mass spectrometer's ion source. nih.govchromatographyonline.com Because EDTA-d12 has nearly identical physicochemical properties to the unlabeled EDTA, it co-elutes from the chromatography column at virtually the same time and experiences the same matrix effects. nih.gov By using the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more reliable and accurate quantitative results. chromatographyonline.com While deuterated standards are highly effective, it's important to note that in some rare cases, slight chromatographic separation between the deuterated standard and the native analyte can lead to differential matrix effects, though this is not a common issue with EDTA-d12. nih.govmyadlm.org

The use of EDTA-d12 as an internal standard is integral to the development and validation of robust analytical methods according to guidelines from bodies like the International Conference on Harmonisation (ICH). jppres.comich.org During method validation, the internal standard helps to demonstrate the method's accuracy, precision, linearity, and selectivity. jppres.comich.org By compensating for variations in sample preparation and instrument response, EDTA-d12 ensures that the analytical method is reliable and produces consistent results over time and across different laboratories. This is critical for applications in regulated environments such as pharmaceutical analysis and environmental monitoring. jppres.comnih.gov The validation process often involves assessing the recovery of the analyte and internal standard across a range of concentrations to ensure the method's performance. jppres.comnih.gov

High-Resolution Mass Spectrometric Techniques for Ethylenediaminetetraacetic-d12 Acid Analysis

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the premier technique for the sensitive and selective analysis of EDTA-d12 and its unlabeled counterpart. These methods offer the high degree of certainty required for trace-level quantification in complex samples.

LC-MS/MS is a powerful analytical technique that provides two stages of mass analysis, significantly enhancing selectivity and sensitivity. oup.com In the context of EDTA-d12 analysis, the first mass spectrometer selects the precursor ion (the ionized EDTA-d12 molecule), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the detection and quantification of EDTA-d12 even at very low concentrations in complex matrices like blood and environmental water samples. oup.comnih.gov For instance, LC-MS/MS methods have been developed for the analysis of EDTA in preserved dried bloodstains, demonstrating the technique's utility in forensic science. oup.comnih.gov The use of an internal standard like EDTA-d12 is crucial in these methods to ensure accurate quantification. oup.com

Table 1: LC-MS/MS Parameters for EDTA Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive and Negative Electrospray (ES) | oup.com |

| Positive Ion Precursor | 293 u (M+H)+ | oup.com |

| Negative Ion Precursor | 344 u (Fe-EDTA adduct) | oup.com |

| Negative Ion Product | 300 u | oup.com |

| Interface Capillary Temperature | 200°C | oup.com |

HPLC-ESI-MS is a widely used technique for the analysis of polar and non-volatile compounds like EDTA in aqueous samples. nih.gov Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from the analyte in the liquid phase, making it well-suited for compounds that are difficult to volatilize. jppres.com The HPLC system separates the components of the sample mixture before they enter the mass spectrometer. nih.govjppres.com For EDTA analysis, often a complexing agent like Fe(III) is added to form a stable complex that can be readily detected. nih.govsielc.com The use of EDTA-d12 as an internal standard in HPLC-ESI-MS methods is essential for correcting for matrix effects and ensuring accurate quantification in various aqueous matrices, including drinking water, wastewater, and pharmaceutical formulations. nih.govjppres.com

Table 2: HPLC-ESI-MS Method Validation Parameters for EDTA

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.027 to 1.32 mM | semanticscholar.org |

| Correlation Coefficient (r) | > 0.999 | semanticscholar.org |

| Limit of Detection | 0.09 µg | jppres.com |

| Recovery | 100% to 113% | jppres.com |

Selected Reaction Monitoring Capillary Electrophoresis Mass Spectrometry (SRM-CE/MS) for Ultra-Trace Detection

Capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS) is a powerful technique for the analysis of charged species like EDTA in biological fluids. nih.gov By employing Selected Reaction Monitoring (SRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition, which significantly enhances selectivity and sensitivity. When analyzing EDTA, EDTA-d12 is an ideal internal standard.

In a typical workflow, a sample is spiked with a known concentration of EDTA-d12. During CE separation, EDTA and EDTA-d12 co-migrate but are distinguished by the mass spectrometer. The ratio of the signal from the endogenous EDTA to the EDTA-d12 standard allows for precise quantification, even at ultra-trace levels. researchgate.net Methods have been developed for determining EDTA in human plasma and urine using automated anion-exchange solid-phase extraction followed by SRM-CE/MS analysis. nih.gov The use of stable-label isotopes as internal standards in these methods is crucial for achieving low detection limits and high precision. nih.gov For instance, a CE/MS/MS method using a ¹³C stable-label isotope for an internal standard achieved a lower level of quantitation of 14.6 ng/mL for EDTA in human plasma. nih.gov

Table 1: Performance of a Validated SRM-CE/MS/MS Method for EDTA Analysis Using a Stable Isotope Internal Standard

| Parameter | Value |

|---|---|

| Lower Level of Detection (LLOD) | 7.3 ng/mL |

| Lower Level of Quantitation (LLOQ) | 14.6 ng/mL |

| Injection Precision (RSD) | 6.1% |

| Intra-assay Precision (RSD) | < 15% |

| Inter-assay Precision (RSD) | < 18% |

| Intra-assay Accuracy (Bias) | < +/- 12% |

| Inter-assay Accuracy (Bias) | < +/- 9% |

Data derived from a study using a ¹³C stable-label isotope, analogous to EDTA-d12, for the determination of EDTA in human plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-Derivatization Strategies

Direct analysis of EDTA by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high polarity and low volatility. researchgate.netyoutube.com Therefore, a pre-derivatization step is necessary to convert the polar carboxyl groups into more volatile and thermally stable esters. researchgate.netyoutube.com A common strategy is esterification, for example, converting EDTA to its methyl or butyl ester. researchgate.netresearchgate.net

In this context, EDTA-d12 serves as an excellent internal standard. It undergoes the same derivatization reaction as the analyte, compensating for any inefficiencies or variations in the reaction yield. mdpi.com After derivatization, the sample is introduced into the GC-MS. The deuterated standard co-elutes with the derivatized analyte but is resolved by the mass spectrometer due to the mass difference. researchgate.netresearchgate.net This approach enables accurate quantification. For example, a method using a ¹³C-labeled internal standard for the GC-MS analysis of methylated EDTA achieved a limit of detection of 0.5 µM. researchgate.netflinders.edu.au

Desorption/Ionization on Silicon Mass Spectrometry (DIOS-MS) Coupled with Electrospray Deposition

Desorption/Ionization on Silicon (DIOS) is a soft ionization technique for mass spectrometry that is matrix-free, making it particularly useful for the analysis of small molecules where matrix-related ions could interfere. wikipedia.orgresearchgate.net In DIOS, the analyte is desorbed and ionized directly from a porous silicon surface by a laser pulse. wikipedia.org This method yields minimal fragmentation and reduces background noise compared to techniques like MALDI. wikipedia.orgnih.gov

For quantitative analysis using DIOS-MS, sample homogeneity on the porous silicon surface is critical. Electrospray deposition (ESD) has been shown to significantly improve sample deposition, leading to better reproducibility and quantitative accuracy. nih.gov When coupled with ESD, DIOS-MS becomes a powerful quantitative tool. nih.gov In this application, a deuterated analog like EDTA-d12 is used as an internal standard. nih.gov The sample, mixed with the EDTA-d12 standard, is deposited onto the DIOS chip via electrospray. The ratio of the analyte to the standard signal in the resulting mass spectrum allows for precise quantification. nih.gov This approach has been successfully used for the quantitative analysis of peptides and amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

In NMR spectroscopy, the use of deuterated reagents is a cornerstone for simplifying complex spectra and enabling the study of large biomolecular structures and their interactions.

Biomolecular NMR for Protein and Nucleic Acid Investigations Utilizing Deuterated Reagents

NMR spectroscopy is a key method for determining the three-dimensional structure and dynamics of proteins and nucleic acids in solution. bruker.comwikipedia.org However, as the size of these biomolecules increases, their NMR spectra become exceedingly complex and crowded due to the large number of proton (¹H) signals.

Deuteration, the substitution of hydrogen with deuterium (B1214612), is a widely used strategy to overcome this challenge. rsc.org By expressing a protein or synthesizing a nucleic acid in media containing deuterated components, such as deuterated amino acids or nucleotides, the number of ¹H atoms is significantly reduced. rsc.orgnih.gov This leads to simplified spectra with less signal overlap, allowing for easier resonance assignment and structural analysis. nih.gov While EDTA-d12 itself is not directly incorporated into the biopolymer structure, the principle of using deuterated reagents is fundamental. Deuterated reagents, including solvents like D₂O and deuterated buffers or chelators, are essential for minimizing interfering signals from the solvent and other small molecules in the sample. wikipedia.orgchemie-brunschwig.ch

Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) for Ligand Conformation Elucidation

Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) is an NMR experiment used to determine the conformation of a small molecule (ligand) when it is bound to a much larger macromolecule, such as a protein or nucleic acid. purdue.eduresearchgate.net The technique relies on the transfer of magnetization through space (the Nuclear Overhauser Effect or NOE) between protons that are close to each other. wikipedia.org

When a small ligand binds to a large receptor, it effectively tumbles at the slower rate of the macromolecule, resulting in strong, negative NOEs that are characteristic of large molecules. glycopedia.eu These "transferred" NOEs can be observed on the signals of the free, rapidly exchanging ligand. purdue.edu The intensities of these tr-NOE cross-peaks are related to the distances between protons in the bound state, allowing for the elucidation of the ligand's bound conformation. rutgers.edu EDTA-d12 can be valuable in such studies, particularly when investigating the interaction of metal-EDTA complexes with a protein. Using the deuterated form can help simplify specific regions of the spectrum or be used in competition binding studies to probe the binding site. nih.gov

Table 2: Principles of Transferred NOESY (tr-NOESY)

| Feature | Description |

|---|---|

| Principle | Exploits the transfer of Nuclear Overhauser Effect (NOE) from a macromolecule-bound state to the free state of a ligand in fast exchange. purdue.edu |

| Observation | Strong, negative NOE cross-peaks are observed for the ligand protons, which are characteristic of large molecules. glycopedia.eu |

| Requirement | The ligand must be in fast exchange between its free and bound states. The ligand is typically in excess of the receptor. glycopedia.eu |

| Application | Determination of the three-dimensional conformation of a ligand (e.g., a drug, metabolite, or chelating complex) when bound to its receptor (e.g., protein, nucleic acid). researchgate.net |

| Advantage | Provides structural information about the bound ligand without needing to solve the structure of the entire large complex. The information is obtained from the easily observed signals of the free ligand. glycopedia.eu |

Ion Chromatography Coupled with Mass Spectrometry for Chelating Agent Determination

Ion chromatography (IC) is a technique used to separate ions and polar molecules. When coupled with mass spectrometry (IC-MS), it becomes a highly selective and sensitive method for the determination of chelating agents like EDTA. researchgate.net This combination is particularly useful for analyzing complex aqueous samples, such as industrial effluents or environmental waters, where other methods may suffer from interferences. nih.govresearchgate.net

In this method, EDTA is often converted into a stable metal complex, typically with Fe(III), before analysis. nih.govnih.gov The sample, containing the EDTA-metal complex and a known amount of an internal standard like an EDTA-d12-metal complex, is injected into the ion chromatograph. The separated complexes are then detected by the mass spectrometer. The use of an isotopically labeled internal standard is crucial for accurate quantification, correcting for matrix effects and variations in ionization efficiency. researchgate.net IC-MS methods have been developed that can achieve detection limits in the low microgram-per-liter range for EDTA without requiring a preconcentration step. nih.gov

Methodological Considerations for Calibration Curve Generation and Detection/Quantitation Limit Establishment

The use of this compound (EDTA-d12) as an internal standard is fundamental to achieving accurate and precise quantification of its unlabeled analogue, EDTA, particularly through isotope dilution mass spectrometry (ID-MS). nih.gov This approach significantly enhances method robustness by correcting for variations in sample preparation, injection volume, and instrument response. nih.gov The methodological considerations for generating calibration curves and establishing detection limits are therefore centered on the principles of internal standardization.

In this analytical strategy, a constant, known amount of EDTA-d12 is added to every calibration standard, quality control sample, and unknown sample. The analytical instrument, typically a mass spectrometer coupled with a chromatography system (GC-MS or LC-MS), measures the signal response for both the unlabeled EDTA analyte and the deuterated EDTA-d12 internal standard. nih.gov The calibration curve is then constructed not from the absolute response of the analyte, but from the ratio of the analyte's response to the internal standard's response.

Calibration Curve Generation

A calibration curve for quantifying EDTA using EDTA-d12 as an internal standard is generated by plotting the response ratio (AreaEDTA / AreaEDTA-d12) against the concentration of the unlabeled EDTA standards. This ratiometric approach ensures that any procedural variations that affect the analyte and the internal standard equally are nullified, leading to improved precision and accuracy. nih.govresearchgate.net

Key parameters for a successful calibration include:

Linearity : The method should demonstrate a linear relationship between the response ratio and the analyte concentration over a defined range. This is typically assessed by the coefficient of determination (R²), with values greater than 0.99 being desirable. dergipark.org.trresearchgate.net

Range : The calibration range must encompass the expected concentrations of the analyte in the samples being tested. Studies show that linear ranges for EDTA can vary significantly depending on the matrix and analytical technique. For instance, in the analysis of surface water, a linear range of 10 µg/L to 200 µg/L has been validated, while for cosmetic products, a range of 0.5 mg/kg to 10.0 mg/kg has been established. researchgate.netdergipark.org.tr In another study on water analysis, a linear response was achieved between 5-100 µg/L. researchgate.net

The following table summarizes parameters from studies where an internal standard method, such as one employing EDTA-d12, is applicable for EDTA quantification.

Table 1: Examples of Calibration Parameters for EDTA Analysis

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| HPLC-UV/VIS | Surface Water | 10 - 200 µg/L | 0.9985 | dergipark.org.trdergipark.org.tr |

| GC-MS | Water | 5 - 100 µg/L | 0.999 | researchgate.net |

| RP-HPLC | Cosmetics | 0.5 - 10.0 mg/kg | ≥ 0.99 | researchgate.net |

Detection and Quantitation Limit Establishment

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics that define the sensitivity of an analytical method for a target analyte.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank), though not necessarily quantified with acceptable precision.

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for reporting quantitative results and is typically higher than the LOD. researchgate.net

When using EDTA-d12 as an internal standard, the LOD and LOQ are determined for the unlabeled EDTA. These limits are established by analyzing samples with very low, known concentrations of the analyte or by calculating them from the standard deviation of the response of blank samples. In a study determining EDTA in surface water, the LOD and LOQ were found to be 2.85 µg/L and 9.51 µg/L, respectively. dergipark.org.trdergipark.org.tr Another study focused on cosmetics reported an LOD of 0.25 mg/kg and an LOQ of 0.5 mg/kg. researchgate.net These values demonstrate the method's ability to detect and quantify trace levels of EDTA contamination in various matrices.

The following interactive table presents a compilation of reported detection and quantitation limits for EDTA from various analytical studies.

Table 2: Reported Detection and Quantitation Limits for EDTA Analysis

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-UV/VIS | Surface Water | 2.85 µg/L | 9.51 µg/L | dergipark.org.trdergipark.org.trdergipark.org.tr |

| RP-HPLC | Cosmetics | 0.25 mg/kg | 0.5 mg/kg | researchgate.net |

Mechanistic and Environmental Research Applications of Ethylenediaminetetraacetic D12 Acid

Pharmacological and Metabolic Fate Investigations in Preclinical and Clinical Research

In the realm of pharmacology and metabolism, EDTA-d12 serves as an indispensable tool for elucidating the behavior of EDTA in biological systems.

Probing the Impact of Deuterium (B1214612) Substitution on Drug Pharmacokinetics and Bioavailability

While direct pharmacokinetic studies on EDTA-d12 are not prevalent in the literature, its use as an internal standard is fundamental to pharmacokinetic studies of EDTA. nih.gov The principle of using a deuterated standard lies in the assumption that the pharmacokinetic properties of the labeled and unlabeled compound are virtually identical. Deuterium substitution is not expected to significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

EDTA itself is poorly absorbed orally and is primarily distributed in the extracellular fluid. nih.gov It is not metabolized in the body and is excreted unchanged by the kidneys. drugbank.com Pharmacokinetic studies of EDTA, facilitated by the use of internal standards like EDTA-d12, have shown that it has a short biological half-life in rats, ranging from approximately 21.6 to 22.9 minutes after intravenous administration. nih.gov

The use of EDTA-d12 allows researchers to accurately track the concentration of administered EDTA over time in biological samples such as plasma and urine, which is crucial for determining its pharmacokinetic parameters.

Utility in Therapeutic Drug Monitoring (TDM) and Bioanalytical Support for Drug Development

Therapeutic drug monitoring (TDM) is essential for ensuring that drug concentrations remain within a therapeutic range to be effective without causing toxicity. While EDTA itself is not typically a drug that requires TDM in the conventional sense, the accurate measurement of its concentration is vital in chelation therapy for heavy metal poisoning. drugbank.comwikipedia.org

In this context, bioanalytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), rely on stable isotope-labeled internal standards like EDTA-d12 for accurate quantification. jppres.comresearchgate.net The addition of a known amount of EDTA-d12 to a patient sample allows for the precise determination of the EDTA concentration by comparing the mass spectrometric signals of the analyte and the internal standard. This corrects for any loss of analyte during sample preparation and analysis, ensuring the reliability of the results.

The development of robust bioanalytical methods is a cornerstone of drug development. The use of EDTA-d12 as an internal standard supports the development and validation of these methods for EDTA and other chelating agents. nih.gov

Biochemical Pathways and Molecular Interaction Elucidations

The well-established biochemical properties of EDTA are often investigated using analytical techniques that benefit from the inclusion of EDTA-d12 as an internal standard.

Investigation of Metal Chelation and Complex Formation Dynamics

EDTA is a powerful chelating agent that forms stable complexes with a wide range of metal ions. wikipedia.org This property is the basis for its use in treating heavy metal poisoning and in various industrial applications. colorado.edumdpi.com The dynamics of metal chelation and the formation of these complexes can be studied using techniques where EDTA-d12 can serve as a tracer or an internal standard for the quantification of unbound EDTA.

The ability of EDTA to bind metal ions is dependent on the pH of the solution. mdpi.com Studies investigating the efficacy of EDTA in extracting metals from various sources utilize analytical methods that can be enhanced by the precision afforded by deuterated standards. mdpi.com

| Research Area | Application of EDTA-d12 | Key Findings for EDTA |

| Metal Chelation | Internal standard for accurate quantification of EDTA in complex matrices. | Forms stable, water-soluble complexes with di- and trivalent metal ions. wikipedia.org |

| Pharmacokinetics | Internal standard in mass spectrometry to trace and quantify EDTA in biological fluids. nih.gov | Poor oral absorption, distribution in extracellular fluid, excreted unchanged by kidneys. nih.govdrugbank.com |

| Enzyme Inhibition | Used in analytical methods to quantify EDTA concentrations in enzyme inhibition assays. | Inhibits metalloenzymes by chelating essential metal cofactors. ebi.ac.uk |

Enzymatic Inhibition Mechanism Studies (e.g., metallopeptidases, dNTP hydrolyzing enzymes, arginase, horseradish peroxidase)

EDTA is known to inhibit a variety of enzymes, primarily those that require metal ions for their catalytic activity. wikipedia.orgebi.ac.uk The use of EDTA-d12 as an internal standard can aid in the precise determination of EDTA concentrations in these enzymatic assays, leading to more accurate inhibition constants (Ki) and IC50 values.

Metallopeptidases: These enzymes, which contain a metal ion (typically zinc) in their active site, are generally inhibited by EDTA through the chelation and removal of this essential cofactor. ebi.ac.ukresearchgate.net The inhibition of matrix metalloproteinases (MMPs) by EDTA has been demonstrated in various studies. nih.govnih.gov

dNTP Hydrolyzing Enzymes: Research has shown that EDTA can directly inhibit dNTP hydrolyzing enzymes like dUTPase, Taq polymerase, and MutT, not just by chelating magnesium ions, but also by binding to the nucleotide-binding site. nih.govnih.gov

Arginase: Studies have indicated that EDTA can inhibit human liver arginase through a non-chelating mechanism.

Horseradish Peroxidase (HRP): EDTA has been shown to inhibit the iodide oxidation catalyzed by horseradish peroxidase. nih.gov The mechanism involves EDTA acting as an electron donor and competing with iodide for the same binding site on the enzyme. nih.govnih.gov

| Enzyme | Inhibition Mechanism by EDTA |

| Metallopeptidases | Chelation of essential metal ions (e.g., Zn2+) from the active site. ebi.ac.ukresearchgate.net |

| dNTP Hydrolyzing Enzymes | Competitive binding at the nucleotide-binding site, in addition to Mg2+ chelation. nih.govnih.gov |

| Horseradish Peroxidase | Acts as a competitive inhibitor and electron donor, competing with the iodide substrate. nih.govnih.gov |

Analysis of Protein-DNA Interactions and Conformational Changes

EDTA is widely used in molecular biology to study protein-DNA interactions. Its primary role is often to inhibit DNases, which require divalent metal ions like Mg2+ for their activity, thereby protecting DNA from degradation during experiments. By chelating these metal ions, EDTA helps to preserve the integrity of DNA-protein complexes.

Studies have shown that EDTA can influence the structure of DNA, causing small changes in its conformation upon binding. nih.gov It has been observed to bind to DNA through an outside, non-intercalative mode. nih.gov Furthermore, the presence of EDTA can affect the binding of certain proteins to DNA. For instance, in some cases, the removal of divalent cations by EDTA can lead to conformational changes in DNA-binding proteins, potentially altering their ability to interact with their target DNA sequences.

While direct studies on EDTA-d12 in this context are lacking, its use as an internal standard in analytical techniques would be valuable for quantifying EDTA concentrations in experiments aimed at understanding these complex interactions.

Role in Mitigating Metal Ion-Catalyzed Oxidative Damage to Proteins

Ethylenediaminetetraacetic acid (EDTA) plays a significant role in protecting proteins from oxidative damage by chelating metal ions. medchemexpress.com Divalent and trivalent metal cations, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These radicals can indiscriminately attack amino acid side chains, leading to protein modification, aggregation, and loss of function.

By forming stable, water-soluble complexes with these metal ions, EDTA effectively sequesters them, preventing their participation in oxidative chemistry. medchemexpress.comwikipedia.org This action helps maintain a reducing environment, which is often crucial during protein purification and in vitro studies to preserve the protein's native structure and function. medchemexpress.com

While the chemical behavior of EDTA-d12 in chelating metals is identical to that of standard EDTA, its application in this area is primarily as an analytical tool. In research designed to study the mechanisms of metal-catalyzed protein oxidation, EDTA-d12 can be used as an internal standard. This allows for the precise quantification of any non-deuterated EDTA present in the system, helping researchers to accurately correlate the concentration of the chelating agent with the observed level of protein protection.

Protein Oxidative Footprinting Methodologies Utilizing Fe(II)-Ethylenediaminetetraacetic-d12 Acid Catalysis

Protein oxidative footprinting is a powerful technique used to map the solvent-accessible surfaces of a protein, providing insights into its structure and interactions. A common method involves the generation of hydroxyl radicals (•OH) via the Fe(II)-EDTA-catalyzed Fenton reaction. wordpress.comisotope.com In this process, a solution containing Fe(II)-EDTA and hydrogen peroxide is used to generate •OH, which then covalently modifies the side chains of solvent-exposed amino acids. wordpress.comisowater.com These modifications, most commonly the addition of a hydroxyl group (+16 Da), are then identified and quantified using mass spectrometry, revealing which parts of the protein are on the surface. wordpress.com

The use of EDTA-d12 is particularly valuable in these quantitative mass spectrometry-based experiments. By adding a known quantity of Fe(II)-EDTA-d12 to the experimental setup, it can serve as a robust internal standard. Deuterated internal standards are widely used in analytical chemistry to improve precision and accuracy by correcting for variations in sample handling, matrix effects, and instrument response. carleton.edu In this context, the distinct mass of the EDTA-d12 ensures that the signal from the standard does not overlap with the non-deuterated Fe(II)-EDTA complex being studied, allowing for more reliable quantification of the oxidative modifications and a more accurate structural map of the protein. wordpress.comusgs.gov

Table 1: Common Amino Acid Modifications in Fe(II)-EDTA Protein Oxidative Footprinting

| Amino Acid | Modification Type | Mass Change (Da) |

| Tryptophan | Mono-oxidation | +15.9949 |

| Tryptophan | Di-oxidation | +31.9898 |

| Methionine | Mono-oxidation | +15.9949 |

| Tyrosine | Mono-oxidation | +15.9949 |

| Phenylalanine | Mono-oxidation | +15.9949 |

This table summarizes the most frequently observed oxidative modifications to amino acid residues when using Fe(II)-EDTA mediated Fenton chemistry for protein footprinting, as detected by mass spectrometry. wordpress.com

Environmental Fate, Transport, and Remediation Research

In environmental science, the persistence and strong metal-chelating properties of EDTA are of great interest and concern. EDTA-d12 provides an essential analytical tool for studying the behavior of this ubiquitous compound and its impact on pollutant mobility.

Tracing Anthropogenic Pollutants and Contaminant Transport in Aquatic and Terrestrial Ecosystems

EDTA is recognized as a persistent organic pollutant that can mobilize heavy metals and radionuclides in the environment, increasing their transport in soil and water. gw-project.orgubc.ca Understanding its fate and transport is crucial for environmental risk assessment. While stable isotopes of elements like potassium are being explored as direct tracers for anthropogenic pollution, the primary role of EDTA-d12 is in laboratory and controlled field studies.

EDTA-d12 serves as an ideal tracer or internal standard for isotope dilution analysis, a powerful technique for precise quantification. researchgate.netnih.govitrcweb.org In studies investigating contaminant transport, researchers can spike a soil column or water mesocosm with a known amount of EDTA-d12 alongside the pollutant of interest. By using methods such as liquid chromatography-mass spectrometry (LC-MS), the distinct mass of EDTA-d12 allows it to be accurately measured, correcting for any losses during sample extraction and analysis. nih.govresearchgate.net This enables a precise determination of the concentration and movement of non-deuterated EDTA originating from pollution sources, helping to build accurate models of contaminant transport in various ecosystems.

Assessment of Heavy Metal Bioavailability and Mobility in Environmental Matrices

The bioavailability and mobility of heavy metals in soils and sediments are strongly influenced by their chemical form, or speciation. EDTA is widely used in soil science as an extractant to assess the fraction of heavy metals that is potentially available to plants and other organisms. researchgate.netopenchannelflow.comusgs.gov The strong chelating nature of EDTA allows it to extract metals bound to carbonates, oxides, and organic matter. openchannelflow.comwikipedia.org

In research aimed at refining these assessment methods, EDTA-d12 is used as an internal standard. When analyzing the EDTA extractant solution for its metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or LC-MS, adding a known amount of EDTA-d12 allows for isotope dilution analysis. This approach corrects for variations in extraction efficiency and matrix interferences, leading to a more accurate quantification of the metals mobilized by EDTA. wikipedia.orgopenchannelflow.com This precision is vital for comparing the metal mobility across different soil types and contamination levels.

Table 2: Effect of EDTA on Trace Metal (TM) Extraction from Sediments

| Metal | Extraction Efficiency | Key Observations |

| Zinc (Zn) | High | EDTA is highly effective at extracting Zn. Its use can transition Zn from less available fractions to more mobile forms. openchannelflow.com |

| Cadmium (Cd) | High | Found in high amounts in bioavailable forms and readily extracted by EDTA. openchannelflow.com |

| Copper (Cu) | Moderate to High | Extraction increases with higher EDTA concentration and longer contact time. openchannelflow.com |

| Lead (Pb) | Moderate to High | EDTA can extract Pb from various sediment fractions, including those not typically considered bioavailable. openchannelflow.com |

This table summarizes findings on the effectiveness of EDTA in extracting various heavy metals from contaminated sediments, indicating its powerful role in mobilizing these elements. openchannelflow.com

Application in Nuclear Liquid Waste Management and Contaminant Speciation Studies

EDTA is frequently used in the nuclear industry for decontamination processes to remove radioactive metal ions from surfaces and equipment. nih.goviaea.orgscispace.com However, its presence in liquid radioactive waste is a significant concern for long-term storage and disposal, as it can form stable, soluble complexes with radionuclides, increasing their mobility in the environment. iaea.orgzeochem.com Therefore, accurate quantification of EDTA in these complex waste streams is a regulatory requirement.

Radioactive liquid wastes contain a complex mixture of metals and salts, causing EDTA to exist as several different metal chelates. To quantify the total EDTA, a method was developed that involves adding an excess of a specific metal ion, like Ni²⁺, to convert all EDTA into a single, easily measurable complex. iaea.org In this process, deuterated EDTA (EDTA-d12) is used as a tracer or internal standard to validate the entire analytical procedure, from the initial sample treatment to the final analysis by HPLC-ESI-MS (High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry). iaea.orgzeochem.com By adding a known amount of EDTA-d12 at the start, researchers can precisely calculate the recovery rate of the method, which has been found to be between 60% and 80%, and achieve a low detection limit of 34 nmol/L. iaea.org This application is a prime example of how EDTA-d12 ensures the accuracy and reliability of safety-critical measurements in nuclear waste management.

Isotopic Tracing for Hydrological Studies and Stream Discharge Measurements

In hydrology, tracers are used to understand water movement, including sources, flow paths, and residence times. carleton.edu For large-scale studies, stable isotopes of water (deuterium and oxygen-18) are commonly used. isotope.comisowater.com For measuring stream discharge, artificial tracers such as salts (e.g., sodium chloride) or fluorescent dyes are often added to the water in a method known as dilution gauging. wordpress.comusgs.gov The principle relies on measuring the dilution of a known mass of a conservative tracer to calculate the flow rate. wordpress.com

A conservative tracer is one that moves with the water without being significantly lost to biological uptake, sorption to sediments, or chemical reactions. carleton.eduopenchannelflow.com Deuterium oxide (D₂O), or heavy water, is considered an excellent conservative tracer for groundwater studies because it is chemically stable, non-reactive, and behaves almost identically to regular water. researchgate.netwikipedia.org

While Ethylenediaminetetraacetic-d12 acid is a stable isotope-labeled compound, there is no evidence of its use as a direct tracer for stream discharge measurements in the field. Its chemical properties and potential for interaction with ambient metals make it less ideal as a conservative hydrological tracer compared to salt, dyes, or D₂O. Instead, the crucial role of EDTA-d12 in hydrological research is as a high-precision analytical tool. It is used as an internal standard in the laboratory for the isotope dilution analysis of water samples, enabling the accurate quantification of EDTA concentrations at trace levels to monitor pollution and study its environmental fate. nih.gov

Exploration in Advanced Materials Science for Research Standards (e.g., deuterated polymers in neutron scattering and mass spectrometry)

This compound (EDTA-d12) serves as a critical research standard in advanced materials science, primarily due to its nature as a stable isotope-labeled compound. medchemexpress.com The substitution of twelve hydrogen atoms with deuterium atoms imparts a significant mass shift (M+12) without altering the fundamental chemical properties of the molecule, such as its powerful metal-chelating capabilities. medchemexpress.comsigmaaldrich.comwikipedia.org This makes it an ideal internal standard for quantitative analysis using mass spectrometry. medchemexpress.com In analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte, as it helps to correct for variations during sample preparation and analysis. nih.gov The use of stable isotope-labeled analogues, like EDTA-d12, is a preferred method in liquid chromatography–mass spectrometry (LC-MS) because they have nearly identical physicochemical properties to the analyte and co-elute, yet are distinguishable by their mass. chromatographyonline.com This allows for high accuracy and precision in determining the concentration of non-deuterated EDTA or its metal complexes. nih.govchromatographyonline.com

The application of deuterated compounds extends significantly to neutron scattering techniques, a powerful method for studying the structure and dynamics of soft matter. fz-juelich.denih.gov Neutron scattering relies on the difference in neutron scattering length between isotopes, with the distinction between hydrogen (¹H) and deuterium (²H or D) being particularly large. nih.govnih.gov This difference allows for "contrast variation," where researchers can selectively deuterate specific components within a complex system (like a polymer blend or a biological membrane) to make them "visible" or "invisible" to neutrons. fz-juelich.denih.gov By strategically replacing hydrogen with deuterium, the scattering contrast can be manipulated to highlight specific domains or molecules. fz-juelich.de While EDTA-d12 is a small molecule, its utility can be envisioned in the study of deuterated polymers and advanced materials. For instance, it could be introduced as a deuterated chelating agent into a polymer matrix to probe the interactions between additives and the polymer backbone or to investigate the distribution and dynamics of metal ions complexed by the EDTA-d12 within the material using neutron scattering.

Interactive Table 1: Physicochemical Properties of this compound Click on the headers to sort the data.

| Property | Value | Source |

| CAS Number | 203806-08-0 | sigmaaldrich.com |

| Molecular Formula | (HO₂CCD₂)₂N(CD₂)₂N(CD₂CO₂H)₂ | sigmaaldrich.com |

| Molecular Weight | 304.32 g/mol | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 250 °C (decomposes) | sigmaaldrich.com |

| Mass Shift | M+12 | sigmaaldrich.com |

| InChI Key | KCXVZYZYPLLWCC-LBTWDOQPSA-N | sigmaaldrich.com |

Mechanistic Studies in Electrochemistry (e.g., zinc electrodeposition with additives)

In the field of electrochemistry, additives play a crucial role in controlling the deposition process, morphology, and quality of metallic coatings. Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent used as an additive in various electrodeposition processes, including that of zinc (Zn). researchgate.net Mechanistic studies show that EDTA affects the electrodeposition of zinc from alkaline solutions by complexing with zinc ions. researchgate.net This interaction influences the electrochemical behavior and the resulting structure of the zinc deposit. For example, research has shown that the presence of EDTA in the electroplating solution can decrease the size of zinc crystallites and alter the morphology of the coating. researchgate.net However, it does not typically produce significant changes in the crystallographic orientation of the zinc deposit. researchgate.net

The use of this compound (EDTA-d12) offers a powerful tool for elucidating the precise mechanism of such additives. Because its chemical behavior is identical to that of standard EDTA, it can be substituted into an electroplating bath as a tracer. medchemexpress.comwikipedia.org By employing analytical techniques such as mass spectrometry, researchers can track the fate of the EDTA-d12 molecule during and after the electrodeposition process. This allows for the direct investigation of key mechanistic questions:

Is the chelating agent incorporated into the final metallic coating?

Does it remain in the electrolyte solution?

Does it undergo electrochemical degradation at the electrode surface?

Answering these questions provides a more complete picture of the additive's role, moving beyond observation of its effects to a fundamental understanding of its behavior. The ability to distinguish the additive from other components through isotopic labeling is essential for this level of mechanistic insight. Studies have demonstrated that obtaining a high level of reversibility and controlling the deposit morphology are critical challenges in zinc electrodeposition for applications like rechargeable batteries, with additives being a key factor. rsc.orgmdpi.com Using a tracer like EDTA-d12 would enable a precise correlation between the additive's behavior and the resulting deposit properties.

Interactive Table 2: Research Findings on the Influence of EDTA on Zinc Electrodeposition Click on the headers to sort the data.

| Finding | Observation | Implication | Source |

| Crystallite Size | Decreased in the presence of EDTA. | EDTA influences the nucleation and growth process. | researchgate.net |

| Morphology | Altered by the presence of EDTA. | The additive modifies the surface structure of the deposit. | researchgate.net |

| Chemical Composition | Incorporation of oxygen in the electrodeposits depended on EDTA concentration. | EDTA affects the co-deposition of other species from the solution. | researchgate.net |

| Crystallographic Orientation | No significant changes observed. | The fundamental crystal structure of the deposited zinc remains the same. | researchgate.net |

Emerging Research Frontiers and Future Prospects of Ethylenediaminetetraacetic D12 Acid

Innovations in Deuteration Synthesis for Tailored Isotopic Labeling and Complex Molecule Modification

The synthesis of deuterated compounds like EDTA-d12 is a critical area of research, as the precision of isotopic labeling can significantly impact the outcomes of experimental and diagnostic applications. Innovations in deuteration are moving towards more efficient and site-specific methods, allowing for the tailored modification of complex molecules.

Recent strategies in deuteration include the use of ionic liquids as catalysts, which has shown remarkable efficiency in achieving high levels of deuterium (B1214612) incorporation (up to 95%) in pharmaceuticals. doi.org This approach, which can be conducted at room temperature, offers a more controlled and stable method for producing deuterated molecules. doi.org The synthesis often involves the reaction of starting materials like ethylenediamine (B42938) with deuterated forms of chloroacetic acid in the presence of a base. umcs.pl Another innovative approach involves metal-catalyzed hydrogenation using deuterated hydrogen gas (D2) to introduce deuterium into molecules.

These advanced synthetic methods are crucial for producing high-purity EDTA-d12, which is essential for its use as an internal standard in mass spectrometry-based analytical techniques. nih.gov The ability to create specifically labeled isotopologues allows researchers to trace the metabolic pathways of EDTA and its metal complexes with greater accuracy. Furthermore, modifying complex molecules with deuterium can alter their physicochemical properties, for instance, by increasing their fluorescence quantum yield, which can be advantageous in certain analytical applications. researchgate.net

Table 1: Comparison of Deuteration Synthesis Methods

| Method | Description | Advantages | Potential Application for EDTA-d12 |

|---|---|---|---|

| Ionic Liquid Catalysis | Utilizes an ionic liquid as a catalyst for H-D exchange. doi.org | High efficiency, mild reaction conditions, stable product. doi.org | Production of high-purity EDTA-d12 for use as an internal standard. |

| Metal-Catalyzed Hydrogenation | Employs a metal catalyst and deuterium gas (D2) to introduce deuterium. | Can achieve specific labeling patterns depending on the catalyst and substrate. | Tailored synthesis of EDTA-d12 with deuterium at specific molecular positions. |

| Synthesis from Deuterated Precursors | Involves using starting materials that are already deuterated. | Straightforward way to achieve full deuteration. | A common method for producing fully deuterated EDTA-d12. |

| Direct Exchange | Involves the direct swapping of hydrogen atoms with deuterium from a deuterium source like D2O. | Simple and cost-effective for labile protons. | Labeling of the carboxylic acid protons on EDTA. |

Integration with Multi-Omics Approaches for Comprehensive Biological and Environmental Insights

The integration of EDTA-d12 with multi-omics approaches, such as metabolomics and proteomics, offers a powerful strategy for gaining comprehensive insights into biological and environmental systems. As a stable isotope-labeled compound, EDTA-d12 serves as an ideal tracer to follow the fate and effects of EDTA in complex matrices. medchemexpress.com

In environmental science, EDTA is recognized as a persistent organic pollutant that can mobilize heavy metals in water and soil. nih.govdoaj.org By using EDTA-d12 in environmental fate studies, researchers can accurately track its distribution, degradation, and interaction with metals and other pollutants without interference from background levels of naturally occurring EDTA. nih.gov This is particularly important for understanding its impact on the chemical speciation of metals and its potential for bioaccumulation. nih.gov

In the biological realm, particularly in proteomics, stable isotope labeling is a cornerstone of quantitative analysis. nih.gov The cPILOT (combined precursor isotopic labeling and isobaric tagging) approach, for example, enhances the multiplexing capabilities for quantitative proteomics. nih.gov While not a direct application of EDTA-d12, the principles are transferable. EDTA-d12 can be used in metabolomics studies to trace the pathways of metal detoxification or to understand how it influences the metalloproteome. Given that EDTA is used to mitigate heavy metal toxicity, understanding its precise mechanism of action through deuterated tracers can lead to more effective chelation therapies. colorado.edunih.gov

Development of Miniaturized and High-Throughput Analytical Platforms for Rapid Analysis

The demand for faster and more efficient analytical methods has driven the development of miniaturized and high-throughput platforms. These innovations are particularly relevant for the analysis of deuterated compounds like EDTA-d12 in various applications, from clinical diagnostics to environmental monitoring. theanalyticalscientist.com

Microfluidics, or lab-on-a-chip technology, is a key area of development, enabling the miniaturization of analytical processes such as liquid chromatography (LC) and electrophoresis. theanalyticalscientist.com Compact and portable LC instruments are already being used for the analysis of pharmaceutical compounds and for the on-line monitoring of chemical reactions. theanalyticalscientist.com Such platforms reduce sample and solvent consumption, decrease analysis time, and offer the potential for on-site analysis.

For EDTA-d12, these rapid analytical platforms, often coupled with mass spectrometry (MS), allow for the swift and sensitive quantification of the compound and its metal complexes. nih.gov Techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) provide a rapid and highly sensitive method for characterizing the isotopic purity of deuterated compounds with very low sample consumption. nih.gov The development of these high-throughput systems is crucial for large-scale studies, such as screening environmental samples for EDTA contamination or analyzing patient samples in clinical trials.

Potential for Novel Diagnostic and Research Tool Development Beyond Current Applications

The unique properties of EDTA-d12 position it as a candidate for the development of novel diagnostic and research tools that go beyond its current primary use as an internal standard. medchemexpress.com The stability imparted by deuterium labeling can enhance the performance and reliability of existing EDTA-based applications and open doors to new ones.

EDTA is currently used in diagnostic tests to assess the body burden of heavy metals like lead. nih.gov Using EDTA-d12 in such tests could improve the accuracy of measuring the mobilized metals by eliminating any potential analytical interference from non-labeled EDTA that might be present from other sources. Researchers are also exploring the use of EDTA in the development of new contrast agents for medical imaging, such as MRI, to improve their stability and safety profiles. numberanalytics.com A deuterated version could potentially offer a more stable complex with metal ions like gadolinium, reducing toxicity. numberanalytics.com

Furthermore, the kinetic isotope effect associated with deuterated compounds can be exploited. sigmaaldrich.com This effect, where C-D bonds are stronger and break more slowly than C-H bonds, can be used to study reaction mechanisms. In research, EDTA-d12 could be used to probe the mechanisms of metal-catalyzed oxidation reactions or the enzymatic processes involved in its biodegradation.

Advancements in Computational Modeling and Simulation Aided by Deuterated Probes for Mechanistic Prediction

Computational modeling and simulation are becoming indispensable tools for predicting molecular behavior and reaction mechanisms. Deuterated probes like EDTA-d12 can play a significant role in validating and refining these computational models.

Simulations of the binding kinetics of probes to their targets are being used to design highly specific nucleic acid probe systems. nih.gov A similar simulation-guided approach could be applied to the design of new chelating agents based on the EDTA scaffold, using EDTA-d12 to experimentally verify the predicted binding affinities and kinetics.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that probes the conformational dynamics of proteins. acs.org When integrated with molecular dynamics simulations, HDX-MS can provide a quantitative picture of protein conformational landscapes. acs.org While typically focused on the protein backbone, the principles can be extended to study the interaction of small molecules like EDTA-d12 with metalloproteins, providing insights into how it binds and influences protein structure and function. Furthermore, computational simulations of deuterium NMR lineshapes and fusion reactions in deuterium clusters highlight the growing sophistication of modeling systems containing deuterium. acs.orgaps.org These advanced computational methods, when applied to systems containing EDTA-d12, can help predict its behavior in complex biological and environmental systems with greater accuracy.

Standardization and Harmonization of Analytical Protocols for Enhanced Interlaboratory Reproducibility

For any analytical method to be widely adopted and for its results to be comparable across different laboratories, standardization and harmonization of protocols are essential. This is particularly true for the analysis of EDTA-d12, where accuracy is paramount for its applications in quantitative studies.

The standardization of EDTA solutions for titrimetry is a well-established practice, often using a primary standard like zinc. hiranuma.com These classical methods provide a foundation for ensuring the accuracy of stock solutions. For the analysis of deuterated compounds, methods for the quantitative determination of deuterium content are crucial. One such method uses a dual-inlet gas isotope mass spectrometer to analyze the sample, which has been shown to be highly repeatable and reliable. nih.gov

Ensuring interlaboratory reproducibility requires the development and adoption of consensus protocols that cover all stages of the analytical process, from sample preparation to data analysis. This includes specifying the type of analytical column, mobile phases for chromatography, and settings for mass spectrometry. The Japanese Industrial Standard (JIS) and the Japanese Pharmacopoeia, for instance, provide detailed methods for the standardization of EDTA titrants. hiranuma.com Establishing similar rigorous standards for the analysis of EDTA-d12 will be critical for its broader application in regulated environments, such as clinical diagnostics and environmental testing, ensuring that results are consistent and reliable regardless of where they are generated.

Q & A

Q. How is Ethylenediaminetetraacetic-d12 acid synthesized, and what are the critical isotopic purity considerations?

EDTA-d12 is synthesized by replacing hydrogen atoms in the acetic acid groups of EDTA with deuterium (D). This involves reacting deuterated acetic acid (CD₃COOD) with ethylenediamine under controlled conditions. Isotopic purity (e.g., 98 atom % D) is critical for minimizing spectral interference in techniques like NMR or mass spectrometry. Contamination risks arise during synthesis if non-deuterated reagents or solvents are used .

Q. What analytical methods are validated for quantifying EDTA-d12 in complex matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a robust method. Key parameters include:

- Column : Reversed-phase C18 for separation.

- Mobile phase : Methanol/water with 0.1% formic acid to enhance ionization.

- Detection : Negative ion mode with m/z monitoring for EDTA-d12-specific fragments (e.g., m/z 306–308 for deuterated carboxyl groups).

Method validation should include linearity (R² > 0.99), precision (%RSD < 5%), and limit of detection (LOD < 1 ng/mL) .

Q. What are the primary research applications of EDTA-d12 in metal chelation studies?

EDTA-d12 is used as a deuterated tracer to study metal ion binding kinetics and stability constants. Applications include:

- Isotope dilution MS : Quantifying trace metals in environmental or biological samples.

- NMR spectroscopy : Resolving proton-deuterium exchange effects in metal-EDTA complexes.

Its non-reactive deuterium labels prevent interference with metal coordination sites .

Advanced Research Questions

Q. How can solubility studies of EDTA-d12 in high ionic strength solutions inform nuclear waste management models?

Experimental protocols involve:

- Preparing NaCl or MgCl₂ solutions (0–6 mol/kg H₂O).

- Measuring EDTA-d12 solubility via gravimetric analysis or inductively coupled plasma (ICP) for calcium-EDTA complexes.

- Applying Pitzer models to predict activity coefficients and solubility in geological environments. This data is critical for evaluating EDTA-d12’s role in mobilizing radionuclides in nuclear waste repositories .

Q. How do conflicting results on EDTA-d12’s optimal concentration in dental research arise, and how can they be resolved?

Studies on EDTA’s smear layer removal efficacy in root canals show contradictions (e.g., 1% vs. 17% EDTA). For EDTA-d12:

- Variables to control : Exposure time (1–5 minutes), irrigation method (ultrasonic vs. manual), and dentin microstructure.

- Resolution : Use fractional factorial experimental designs to isolate variables. For example, 3% EDTA-d12 with 1-minute ultrasonic agitation balances efficacy and dentin preservation .

Q. What safety protocols are essential when handling EDTA-d12 in laboratory settings?

- Engineering controls : Local exhaust ventilation to limit aerosol exposure (OSHA PEL: 1 mg/m³).

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid oxidizing agents (e.g., HNO₃) to prevent violent reactions .

Methodological Challenges

Q. How can researchers optimize EDTA-d12’s stability in long-term isotopic labeling experiments?

Q. What statistical approaches are recommended for analyzing EDTA-d12’s metal binding efficiency across pH gradients?

- Multivariate regression : Correlate pH (2–12) with conditional stability constants (log K) for metal-EDTA-d12 complexes.

- Error analysis : Bootstrap resampling to quantify uncertainty in log K measurements from potentiometric titrations .

Data Contradiction Analysis

Q. How to address discrepancies in EDTA-d12’s reported toxicity in biomedical studies?

- Source evaluation : Distinguish between acute (e.g., renal toxicity at >500 mg/kg) and chronic exposure studies.

- Confounding factors : Assess purity (e.g., non-deuterated EDTA impurities) and model organisms (rat vs. human cell lines).

- Mitigation : Follow OECD guidelines for in vitro assays (e.g., ISO 10993-5 cytotoxicity testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |